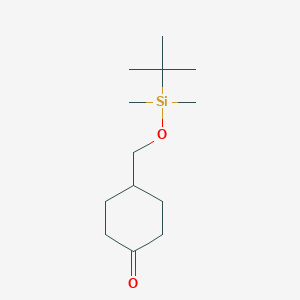4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone
CAS No.: 688809-70-3
Cat. No.: VC15934624
Molecular Formula: C13H26O2Si
Molecular Weight: 242.43 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 688809-70-3 |
|---|---|
| Molecular Formula | C13H26O2Si |
| Molecular Weight | 242.43 g/mol |
| IUPAC Name | 4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexan-1-one |
| Standard InChI | InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h11H,6-10H2,1-5H3 |
| Standard InChI Key | ULAFCLPXZDYMHY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1CCC(=O)CC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexan-1-one, reflects its core structure: a cyclohexanone ring substituted at the 4-position with a TBDMS-protected hydroxymethyl group. The TBDMS group, a bulky trialkylsilyl ether, confers steric protection to the hydroxyl functionality while maintaining compatibility with diverse reaction conditions .
Stereoelectronic Features
-
Conformational Flexibility: The cyclohexanone ring adopts a chair conformation, with the TBDMS-oxymethyl group occupying an equatorial position to minimize steric strain .
-
Electron-Withdrawing Effects: The ketone group at position 1 induces polarization, enhancing reactivity toward nucleophilic additions at the carbonyl carbon .
Physical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 242.43 g/mol | |
| Boiling Point | Not reported | – |
| Density | ~0.9 g/cm³ (estimated) | |
| Solubility | Soluble in THF, DCM, DMSO |
The compound’s solubility in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) facilitates its use in organometallic reactions .
Synthesis and Manufacturing
Reformatsky Reaction-Based Pathways
A patented green synthesis route involves a Reformatsky reaction between zinc-activated tert-butyl bromoacetate and a silyl-protected precursor :
-
Reformatsky Reagent Preparation: Zinc dust reacts with tert-butyl bromoacetate in THF at 65°C for 24 hours, yielding a nucleophilic zinc enolate .
-
Coupling with Silyl Precursor: The enolate attacks a ketone or aldehyde electrophile (e.g., 4-(hydroxymethyl)cyclohexanone), forming a β-hydroxy ester intermediate.
-
Silylation: The hydroxyl group is protected with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, affording the final product in 65% isolated yield .
Oxidation of Alcohol Intermediates
Alternative routes employ TEMPO-mediated oxidation of tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate :
-
Conditions: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), Cu(I) salts, and diimine ligands in acetonitrile at 80–150°C.
-
Mechanism: The hydroxyl group is oxidized to a ketone, with the TBDMS group remaining intact due to its inertness under oxidative conditions .
Applications in Organic Synthesis
Protecting Group Strategy
The TBDMS group serves as a temporary protective moiety for alcohols, enabling chemoselective transformations:
-
Stability: Resists hydrolysis under acidic and basic conditions (pH 3–12) .
-
Deprotection: Achieved selectively using tetrabutylammonium fluoride (TBAF) or HF-pyridine .
Case Study: Nanocarbon Synthesis
In the synthesis of [n]cycloparaphenylenes, the TBDMS group in 4-((TBDMS-oxymethyl)cyclohexanone ensures regioselective coupling of aromatic units while preventing undesired side reactions . Deprotection at a late stage unveils hydroxyl groups for subsequent cyclization .
Pharmaceutical Intermediate
The compound is a precursor to statins, cholesterol-lowering drugs:
-
Step 1: Alkylation of the cyclohexanone carbonyl group with a β-keto ester.
-
Step 2: Enzymatic reduction using ketoreductases to install stereocenters .
-
Step 3: TBDMS cleavage yields the bioactive diol fragment of atorvastatin .
Recent Advances and Future Directions
Solvent-Free Synthesis
Emerging protocols eliminate chlorinated solvents (e.g., DCM) by using ionic liquids or mechanochemical activation, reducing environmental impact .
Catalytic Asymmetric Silylation
Chiral Lewis acids (e.g., BINOL-derived catalysts) enable enantioselective silylation of diols, streamlining access to optically pure intermediates .
Computational Modeling
Density functional theory (DFT) studies predict reaction pathways for TBDMS cleavage, aiding in the design of milder deprotection conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume